molecular formula C14H18O2 B12392576 (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Cat. No.: B12392576
M. Wt: 218.29 g/mol
InChI Key: XWNRAKHEEHWEDC-VHYPUYLQSA-N
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Description

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a polyacetylene compound primarily isolated from Atractylodes japonica (关苍术) and related species within the Atractylodes genus . Structurally, it features a 14-carbon chain with conjugated double bonds at positions 6 and 12, and two triple bonds at positions 8 and 10, terminated by hydroxyl groups at carbons 1 and 3 . This compound is notable for its bioactivity, including antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)(MIC: 4–32 μg/mL) ,anti-inflammatory properties(inhibition of NO release in LPS-induced RAW 264.7 macrophages) , andantitumor activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells (IC₅₀: 11–25 μM) . Its presence in Atractylodis Rhizoma underscores its role as a phytochemical marker for quality control in traditional medicine .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol

InChI

InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+

InChI Key

XWNRAKHEEHWEDC-VHYPUYLQSA-N

Isomeric SMILES

C/C=C/C#CC#C/C=C/CCC(CCO)O

Canonical SMILES

CC=CC#CC#CC=CCCC(CCO)O

Origin of Product

United States

Preparation Methods

Hydrolysis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol Diacetate (TDEYA)

Reaction Mechanism and Conditions

TDEA is most commonly synthesized via alkaline hydrolysis of its diacetylated derivative, this compound diacetate (TDEYA). The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the acetyl groups, releasing acetate anions and regenerating the free hydroxyl groups of TDEA.

Typical Procedure :

  • Substrate : TDEYA (12 mg) is dissolved in a mixture of methanol and aqueous sodium hydroxide (0.1 M).
  • Temperature : The reaction is conducted under reflux (60–80°C) for 4–6 hours.
  • Workup : The mixture is neutralized with dilute HCl, extracted with ethyl acetate, and purified via preparative HPLC (C18 column, methanol-water gradient).
  • Yield : ~85–90% conversion efficiency, with final purity >95% confirmed by HPLC-UV.
Optimization Parameters
  • Base Strength : NaOH or KOH (0.1–1.0 M) are preferred due to their strong nucleophilicity.
  • Solvent System : Methanol-water (7:3 v/v) balances solubility and reaction kinetics.
  • Temperature Control : Prolonged heating above 80°C risks decomposition of the conjugated diyne system.

Natural Extraction from Atractylodes japonica

Plant Material and Preliminary Processing

TDEA is isolated from the roots of Atractylodes japonica, a medicinal plant traditionally used in East Asian pharmacopeias.

Extraction Protocol :

  • Drying and Pulverization : Fresh roots are dried at 40°C for 72 hours and ground to a coarse powder.
  • Solvent Extraction : Powdered material is macerated in chloroform (CHCl₃) for 48 hours, filtered, and concentrated under reduced pressure.
  • Fractionation : The CHCl₃ extract is subjected to silica gel column chromatography (hexane:ethyl acetate gradient), yielding TDEYA-rich fractions.
  • Hydrolysis : TDEYA fractions are hydrolyzed as described in Section 1.1 to obtain TDEA.
Chromatographic Profiling
  • HPLC Conditions : C18 column, mobile phase methanol-water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
  • Identification : TDEA is confirmed via comparison with authentic standards (retention time: 14.2 min).

Comparative Analysis of Preparation Methods

Parameter Hydrolysis of TDEYA Natural Extraction
Starting Material Synthetic TDEYA Atractylodes japonica roots
Reaction Time 4–6 hours 5–7 days (including extraction)
Yield 85–90% 0.02–0.05% (plant dry weight)
Purity >95% 80–90% (post-HPLC)
Scalability High (suitable for industrial use) Limited by plant biomass

Synthetic Challenges and Stability Considerations

Degradation Pathways

TDEA’s conjugated enediyne structure renders it sensitive to:

  • Photooxidation : Exposure to UV light induces [4+2] cycloaddition, forming benzene derivatives.
  • Thermal Decomposition : Prolonged heating above 100°C leads to retro-Diels-Alder fragmentation.
Stabilization Strategies
  • Storage : Under inert gas (N₂ or Ar) at –20°C in amber vials.
  • Buffered Solutions : pH 6–7 aqueous suspensions minimize acid/base-catalyzed degradation.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 219.1389 [M+H]⁺ (calc. for C₁₄H₁₉O₂⁺: 219.1385).
  • ¹H NMR (500 MHz, CD₃OD): δ 6.25 (2H, d, J = 15.0 Hz, H-6, H-12), 5.85 (2H, dt, J = 15.0, 6.5 Hz, H-7, H-11), 4.20 (2H, t, J = 6.0 Hz, H-1, H-3).
  • ¹³C NMR (125 MHz, CD₃OD): δ 134.2 (C-6, C-12), 118.7 (C-7, C-11), 84.5 (C-8, C-10), 72.1 (C-1, C-3).

Scientific Research Applications

Antibacterial Properties

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol has demonstrated effective antibacterial activity against various pathogens. Its Minimum Inhibitory Concentration (MIC) values range from 4 to 32 µg/mL against MRSA, indicating its potential as a therapeutic agent in treating bacterial infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic processes.

Isolation and Characterization

The compound can be isolated through various extraction and purification techniques from Atractylodes japonica. High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and concentration of the active components in extracts .

Chemical Applications

Click Chemistry

One of the prominent applications of this compound is its role as a reagent in click chemistry. The compound contains alkyne groups that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc), facilitating the synthesis of complex molecular structures . This property is particularly valuable in drug development and materials science for creating bioconjugates and polymers.

Case Studies

Case Study 1: Antimicrobial Research

In a study conducted by Seung-Il Jeong et al., the antibacterial activity of phytochemicals isolated from Atractylodes japonica, including this compound, was evaluated. The research highlighted the compound's effectiveness against MRSA and suggested its potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Research has also indicated that extracts containing this compound exhibit anti-inflammatory effects. In vitro studies demonstrated that it could inhibit cytokine production in human bronchial epithelial cells stimulated by capsaicin . This suggests potential applications in treating inflammatory diseases.

Summary Table of Applications

Application AreaSpecific UseEvidence Source
Antibacterial ResearchEffective against MRSAJeong et al.
Chemical SynthesisClick chemistry reagentMedChemExpress
Anti-inflammatory EffectsInhibition of cytokine productionNCBI

Mechanism of Action

The antibacterial activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. Additionally, it can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Key Polyacetylenes in Atractylodes Species:

Compound Name Structure Key Functional Groups Molecular Formula
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol 14-carbon chain with 6E,12E double bonds; 8,10 diynes; 1,3-diol Two hydroxyls C₁₄H₁₆O₂
(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate 14-carbon chain with 4E,6E,12E double bonds; 8,10 diynes; 1,3-diacetate Two acetate esters C₁₈H₂₀O₄
Atractylodin 14-carbon chain with 8E double bond; 10,12 diyne; terminal methyl groups Methyl groups at C1 and C14 C₁₅H₁₈O

Structural Differentiation :

  • This compound differs from its diacetate derivative by the absence of acetyl groups and a distinct double-bond configuration (6E,12E vs. 4E,6E,12E in the diacetate) .
  • Atractylodin lacks hydroxyl/acetyl groups and features a single double bond (8E) and diyne (10,12) .

Pharmacological Activities

Antibacterial Activity:

  • This compound exhibits broad-spectrum antibacterial activity , particularly against MRSA .

Anti-Inflammatory and Antitumor Effects:

  • The diol form inhibits NO production in macrophages (IC₅₀: ~15 μM) , while its diacetate derivative shows enhanced bioavailability in pharmacokinetic studies (Tₘₐₓ: 1–4 h; highest accumulation in spleen) .
  • Both compounds demonstrate synergistic antitumor effects with sesquiterpenes in Atractylodes extracts .

Analytical Methods

Compound Analytical Technique Key Parameters Reference
This compound HPLC-UV Column: C18; λ: 260 nm; Retention time: ~17.75 min
(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate HPLC-UV, LC-MS Column: Diamonsil C18; λ: 336 nm; LLOQ: 0.00143 μg/mL
Atractylodin HPLC-PDA, DESI/PI-MSI Column: Agilent TC-C18; λ: 340 nm

Quality Control :

  • The diacetate and atractylodin are used as marker compounds for differentiating A. chinensis and A. lancea .
  • Stir-frying with bran increases diacetate content in processed Atractylodis Rhizoma .

Bioavailability and Tissue Distribution

  • (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate undergoes hepatoenteral circulation (double plasma peaks at 2 h and 4 h) and accumulates preferentially in the spleen .
  • This compound is less studied in vivo but shows polarity-dependent limitations in tissue penetration due to its hydroxyl groups .

Biological Activity

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene compound, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on its enzymatic inhibition, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22OC_{18}H_{22}O with a molecular weight of 302.4 g/mol . The compound features a unique structure characterized by multiple double and triple bonds, contributing to its reactivity and biological activity.

Enzymatic Inhibition

Recent studies have investigated the inhibitory effects of this compound on various enzymes linked to neuroinflammatory disorders.

  • Cyclooxygenase-2 (COX-2) : This enzyme is pivotal in inflammatory processes. The compound demonstrated weak to moderate inhibition against COX-2 in vitro .
  • 5-Lipoxygenase (5-LOX) : Another key player in inflammation, this compound exhibited dual inhibition against 5-LOX with an IC50 value indicating moderate activity .
  • Butyrylcholinesterase (BchE) : The compound also showed inhibitory potential against BchE, which is involved in neurodegenerative diseases. However, specific IC50 values were not detailed in the available literature .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays:

  • DPPH Radical Scavenging Activity : This assay measures the ability of a compound to neutralize free radicals. The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .
  • Cell Viability Assays : In vitro studies assessing cytotoxicity revealed that at lower concentrations, the compound did not adversely affect cell viability while still exerting antioxidant effects .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Neuroprotection : Due to its inhibitory effects on neuroinflammatory enzymes such as COX-2 and BchE, it may be beneficial in treating neurodegenerative conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Its ability to inhibit key inflammatory pathways suggests potential use in inflammatory diseases.
  • Antioxidant Defense : The compound's radical scavenging capabilities position it as a candidate for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Biological ActivityTarget Enzyme/AssayObserved EffectReference
Enzymatic InhibitionCOX-2Weak to moderate inhibition
Enzymatic Inhibition5-LOXModerate inhibition (IC50 unspecified)
Antioxidant ActivityDPPH ScavengingSignificant scavenging effect
CytotoxicityCell Viability AssayNo adverse effects at low concentrations

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